molecular formula C9H12N2O3S2 B2382387 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid CAS No. 1341986-86-4

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid

Cat. No. B2382387
CAS RN: 1341986-86-4
M. Wt: 260.33
InChI Key: ZFMRYSRYVCPIOU-UHFFFAOYSA-N
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Description

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Future Directions

Thiazole derivatives have shown a wide range of biological activities, and there is ongoing research to design and develop new compounds related to this scaffold to act as drug molecules with lesser side effects . Therefore, 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid, being a thiazole derivative, could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

2-[2-(1-amino-1-oxobutan-2-yl)sulfanyl-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c1-2-6(8(10)14)16-9-11-5(4-15-9)3-7(12)13/h4,6H,2-3H2,1H3,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRYSRYVCPIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)SC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid

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